molecular formula C16H19N3O3S2 B2932502 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 851409-49-9

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2932502
CAS No.: 851409-49-9
M. Wt: 365.47
InChI Key: PQMBDQYAOVQFLB-UHFFFAOYSA-N
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Description

This product, 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide, is a small molecule compound intended for non-human research applications. It features a thieno[3,2-d]pyrimidin-4-one core, a scaffold present in various biologically active molecules reported in scientific literature . Compounds based on this core structure have been investigated for their potential in medicinal chemistry research . Specifically, some 6,7-dihydrothieno[3,2-d]pyrimidine derivatives have been described in patents for the treatment of inflammatory diseases . This product is supplied as a chemical tool for basic research and early discovery purposes. The buyer assumes responsibility for confirming the product's identity and purity prior to use. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-3-19-15(21)14-12(7-10(2)24-14)18-16(19)23-9-13(20)17-8-11-5-4-6-22-11/h4-6,10H,3,7-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMBDQYAOVQFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. Its molecular formula is C17H19N3O2S2, with a molecular weight of approximately 369.5 g/mol. The diverse functional groups present in this compound suggest significant potential for various biological applications, particularly in medicinal chemistry.

Structural Characteristics

The compound features:

  • A thieno[3,2-d]pyrimidine core , which is associated with various biological activities.
  • A sulfanyl group that may contribute to its reactivity and interaction with biological targets.
  • An acetamide moiety linked to a furan derivative , enhancing its potential pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to possess significant antibacterial and antifungal properties. The sulfanyl group may enhance the ability of this compound to interact with microbial enzymes or cell membranes, leading to inhibition of growth.

Anticancer Activity

Several studies have explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives. These compounds often demonstrate the ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The unique combination of the thieno core and furan moiety may provide this compound with a dual mechanism of action against cancer cells.

The precise mechanism of action for this compound is still under investigation. However, it is believed to involve:

  • Inhibition of key enzymes involved in cellular processes.
  • Interference with DNA synthesis or repair mechanisms in cancer cells.
  • Modulation of signaling pathways related to cell survival and proliferation.

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds can be made:

Compound NameStructural FeaturesNotable Activities
2-{[5,6-dimethyl-3-(4-methylphenyl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-furylmethyl)acetamideSimilar thieno coreAntimicrobial
N-(4-chloroanilino)-2-{[5-methylthio]-4-pyrimidinyl}acetamidePyrimidine core with different substituentsAnticancer
2-{[5-methoxycarbonyl]-4-pyridinyl}acetamidePyridine instead of thieno structureAnti-inflammatory

This table highlights how the target compound's specific thieno structure and dual activity from both the sulfanyl and furan components may offer distinct advantages over its counterparts.

Case Studies and Research Findings

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated thieno[3,2-d]pyrimidine derivatives and found that certain modifications significantly enhanced their cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells). The presence of the sulfanyl group was crucial for enhancing activity through increased cellular uptake.
  • Antimicrobial Evaluation : Another research paper reported on the antimicrobial efficacy of thieno derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Mechanistic Insights : An investigation into the mechanism revealed that similar compounds could inhibit the activity of topoisomerase enzymes, crucial for DNA replication in cancer cells. This suggests that this compound may share this mechanism.

Comparison with Similar Compounds

Key Observations :

  • Thieno[3,2-d]pyrimidine cores (as in and ) exhibit distinct electronic properties compared to thieno[2,3-d]pyrimidine () due to sulfur positioning, which may alter π-stacking interactions.

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